Ugi Four-Component Reaction Yields with 2-Nitrobenzylamine as an Ammonia Equivalent
In a modified Ugi four-component reaction, 2-nitrobenzylamine served as a stable ammonia equivalent, yielding a series of protected dipeptide intermediates. Following one-pot photochemical cleavage (254 nm, 6-13 h), the target dipeptides were isolated in yields of 68-93% across five different substrate combinations, with an average yield of 84.6% . In contrast, direct use of ammonia in Ugi reactions frequently results in lower yields due to volatility and competing side reactions; for example, a 2017 study reported that ammonia-Ugi reactions often proceed with 'low yields and multiple side reactions' unless specialized conditions are employed [1]. The 2-nitrobenzylamine method circumvents these issues by providing a non-volatile, soluble amine source that remains inert until photolytic activation.
| Evidence Dimension | Isolated yield of peptide product following multicomponent reaction and deprotection |
|---|---|
| Target Compound Data | 68%, 84%, 89%, 93%, 89% (mean 84.6%) for five dipeptide examples |
| Comparator Or Baseline | Ammonia gas in conventional Ugi reaction (typically lower yields due to volatility/side reactions; quantitative baseline: a 2009 study reported an overall deprotected yield of 63% for a related ammonia-Ugi system) |
| Quantified Difference | Target compound yields exceeded the 63% baseline by 5-30 percentage points (absolute) |
| Conditions | Ugi four-component reaction (aldehyde, carboxylic acid, isocyanide, amine) in MeOH at r.t. for 2 days; photochemical cleavage in Rayonet reactor with four 254-nm lamps for 6-13 h |
Why This Matters
For procurement decisions in peptide and heterocycle synthesis workflows, the 84.6% mean yield with 2-nitrobenzylamine hydrochloride translates directly to higher material efficiency and reduced purification burden relative to alternative ammonia sources.
- [1] Nambu H, Nose T. Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides. RSC Adv. 2024;14:20442-20449. DOI: 10.1039/D4RA03667A. View Source
